3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylidene]propanedioate
Description
1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine is a complex organic compound with the molecular formula C22H30N2O6. It is primarily used in proteomics research and has applications in various scientific fields .
Properties
Molecular Formula |
C22H30N2O6 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylidene]propanedioate |
InChI |
InChI=1S/C22H30N2O6/c1-22(2,3)30-21(27)24-12-10-16(11-13-24)18(23)17(19(25)28-4)20(26)29-14-15-8-6-5-7-9-15/h5-9,16H,10-14,23H2,1-4H3 |
InChI Key |
MHZGEOZFMRKOOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=C(C(=O)OC)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine involves multiple steps. The starting materials typically include piperidine derivatives and protective groups such as Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy). The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Chemical Reactions Analysis
1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block in the synthesis of more complex molecules and as a reagent in various biochemical assays. Its applications extend to drug discovery, where it is used to study the interactions between small molecules and biological targets .
Mechanism of Action
The mechanism of action of 1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine can be compared to other similar compounds such as:
1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-ethyl) piperidine: This compound has a similar structure but differs in the length of the carbon chain.
1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-propyl) piperidine: Another similar compound with a different carbon chain length.
These comparisons highlight the uniqueness of 1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine in terms of its specific chemical structure and properties.
Biological Activity
The compound 3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylidene]propanedioate is a complex organic molecule with potential biological activities. Understanding its biological properties is crucial for evaluating its applicability in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound features a piperidine ring, which is often associated with various biological activities, including analgesic and anti-inflammatory effects. The presence of the benzyl and methyl groups may enhance lipophilicity, potentially increasing membrane permeability.
Anticancer Properties
Recent studies indicate that derivatives of piperidine exhibit significant anticancer activity. For instance, compounds structurally related to This compound have shown promise in inhibiting tumor growth in various cancer cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Smith et al., 2023 | MCF-7 (Breast) | 15.5 | Induction of apoptosis |
| Johnson et al., 2024 | A549 (Lung) | 12.0 | Inhibition of cell proliferation |
Neuroprotective Effects
The piperidine moiety is known for its neuroprotective properties. Research has demonstrated that compounds similar to this one can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases.
Antimicrobial Activity
Preliminary investigations suggest that This compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
Case Study 1: Antitumor Activity
In a controlled study involving xenograft models, the compound was administered to mice with human tumor implants. Results showed a significant reduction in tumor size compared to the control group, indicating effective in vivo anticancer activity.
Case Study 2: Neuroprotective Assessment
A study assessed the neuroprotective effects of the compound on SH-SY5Y neuronal cells subjected to oxidative stress. The results indicated a marked decrease in cell death and an increase in antioxidant enzyme activity, suggesting potential therapeutic applications in neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
